2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
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Description
2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide, also known as CPP-115, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and mood. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.
Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a significant global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy. Researchers have explored analogs of PZA to enhance anti-TB activity.
Compound Design: The compound 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide belongs to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives.
Findings:- Docking Studies : Molecular interactions of these derivatives in docking studies suggest their suitability for further development .
Alzheimer’s Disease Treatment
Discovery: The compound 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide has been identified as an effective dual AChE/GSK3β inhibitor for Alzheimer’s disease. It significantly increases brain acetylcholine levels without affecting intestinal acetylcholine levels .
JAK1 Inhibition
Compound Design: The compound ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)pyrrolidin-1-yl)propionamide (referred to as ®-6c) was designed based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine.
Biological Activity:- JAK1 Inhibition : Compound ®-6c exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2. This suggests its potential as a lead compound for further optimization .
properties
IUPAC Name |
2-cyclopentyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(12-15-4-1-2-5-15)20-13-16-7-10-21(11-8-16)17-6-3-9-19-14-17/h3,6,9,14-16H,1-2,4-5,7-8,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMSNNLGLCCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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